2-Methoxy-3-(trifluoromethyl)phenylboronic acid
Overview
Description
“2-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid. Boronic acids are an important group of compounds with a wide range of applications . The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic . Molecular and crystal structures of ortho and para isomers were determined by the single crystal XRD method .
Chemical Reactions Analysis
“this compound” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 219.95 . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .
Scientific Research Applications
Catalysis and Chemical Synthesis
- Dehydrative Amidation : Wang, Lu, and Ishihara (2018) reported that 2,4-Bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalyst is crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
- Suzuki-Miyaura Coupling : Mphahlele and Mtshemla (2008) used 2-Aryl-4-chloro-3-iodoquinolines for palladium-catalyzed cross-coupling with phenylboronic acid, leading to the synthesis of 2,3-diaryl-4-methoxyquinolines, demonstrating the utility of phenylboronic acids in catalytic reactions (Mphahlele & Mtshemla, 2008).
Materials Science
- Nanomaterial Synthesis : Hasegawa, Nishida, and Vlies (2015) described the synthesis of phenylboronic acid-containing nanoparticles with unique stimuli-responsive characteristics. These nanoparticles, due to their distinct morphology, have potential applications in biomedical engineering (Hasegawa, Nishida, & Vlies, 2015).
Biomedical Applications
- Antimicrobial Activity : Adamczyk-Woźniak et al. (2020) synthesized 5-Trifluoromethyl-2-formyl phenylboronic acid, showing its potential as an antibacterial agent due to its structure and properties. The study indicated its moderate action against Candida albicans and higher activity against other bacteria such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2020).
Pharmacological Research
- Drug Delivery Systems : Cheng et al. (2012) developed novel self-assembled nanoparticles using poly(3-acrylamidophenylboronic acid) for improving nasal adsorption of insulin. These nanoparticles showed promise as carriers for peptide and protein drugs in nasal delivery (Cheng et al., 2012).
Analytical Chemistry
- Analytical Methods : Lawson et al. (1985) demonstrated the use of bonded-phase phenylboronic acid columns for extracting compounds from urine, indicating the role of phenylboronic acids in analytical methodologies (Lawson, Brash, Doran, & FitzGerald, 1985).
Safety and Hazards
The safety data sheet for “2-Methoxy-3-(trifluoromethyl)phenylboronic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It’s known that boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Boronic acids are commonly used in the synthesis of biologically active molecules , suggesting that they may influence a variety of biochemical pathways depending on the specific context of their use.
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of various biologically active compounds .
Action Environment
The action, efficacy, and stability of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as the choice of catalyst, the pH of the reaction medium, and the temperature .
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This reaction involves the interaction of this compound with palladium catalysts and halides, leading to the formation of biaryl compounds. The compound interacts with enzymes and proteins involved in oxidative addition and transmetalation processes, facilitating the transfer of organic groups from boron to palladium . These interactions are essential for the successful execution of the coupling reaction, highlighting the compound’s significance in synthetic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. Its role in biochemical reactions suggests potential impacts on cell function. The compound may influence cell signaling pathways, gene expression, and cellular metabolism by participating in reactions that modify cellular components
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with palladium catalysts and halides in Suzuki-Miyaura coupling reactions . The compound undergoes oxidative addition, where palladium donates electrons to form a new Pd-C bond. This is followed by transmetalation, where the organic group is transferred from boron to palladium, resulting in the formation of a biaryl compound . These molecular interactions are fundamental to the compound’s role in synthetic chemistry.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its effective use in biochemical reactions. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function in in vitro or in vivo studies have not been extensively studied . Understanding the temporal effects of this compound is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. It is important to consider potential threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in Suzuki-Miyaura coupling reactions . The compound interacts with enzymes and cofactors that facilitate the transfer of organic groups from boron to palladium, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the use of this compound in synthetic chemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized. Its interactions with transporters and binding proteins may affect its localization and accumulation within specific cellular compartments
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively documented. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for optimizing its use in biochemical applications.
Properties
IUPAC Name |
[2-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMWHSHYJWYJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670042 | |
Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-62-3 | |
Record name | [2-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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